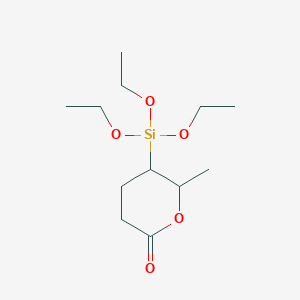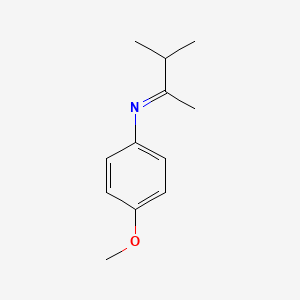
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core with a methoxy group at the para position and an imine linkage to a 1,2-dimethylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 1,2-dimethylpropanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-methoxybenzenamine+1,2-dimethylpropanal→Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic ring and methoxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-ethyl-N-methyl-
- Benzenamine, N-phenyl-
Comparison:
- Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- is unique due to the presence of the imine linkage and the methoxy group, which influence its reactivity and applications.
- Benzenamine, N,N-dimethyl- lacks the imine linkage and has different reactivity and applications.
- Benzenamine, N-ethyl-N-methyl- has a different alkyl substitution pattern, affecting its chemical properties.
- Benzenamine, N-phenyl- has a phenyl group instead of the imine linkage, leading to different interactions and uses.
Properties
CAS No. |
214261-25-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methylbutan-2-imine |
InChI |
InChI=1S/C12H17NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-9H,1-4H3 |
InChI Key |
BTNFFJCPSPWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)

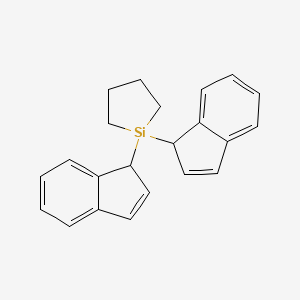
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
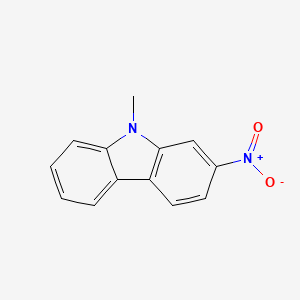
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
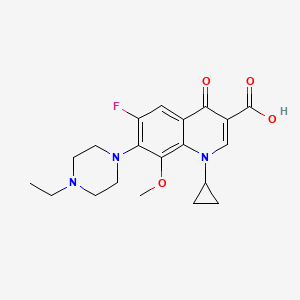
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
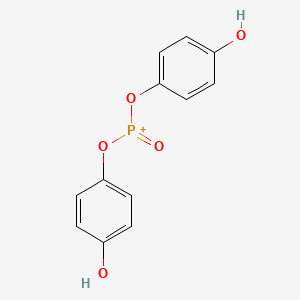
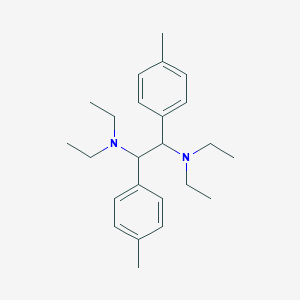
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
